4-(Isopropyl)cyclohexadieneethanol
Description
4-(Isopropyl)cyclohexadieneethanol is a cyclohexadiene derivative featuring an isopropyl substituent at the 4-position and an ethanol (-CH₂CH₂OH) group. The compound’s cyclohexadiene backbone implies partial unsaturation (two double bonds), distinguishing it from fully saturated analogs like 4-isopropylcyclohexanol (C₉H₁₈O, MW 142.24) . Synonyms such as "2-(4-isopropylcyclohexyl)ethanol" or "cyclohexaneethanol, 4-isopropyl-" align with its likely structure .
This suggests that this compound may also find niche applications in perfumery, though specific safety data are unavailable.
Properties
CAS No. |
93941-69-6 |
|---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
2-(4-propan-2-ylcyclohexa-1,3-dien-1-yl)ethanol |
InChI |
InChI=1S/C11H18O/c1-9(2)11-5-3-10(4-6-11)7-8-12/h3,5,9,12H,4,6-8H2,1-2H3 |
InChI Key |
OFRCGWBLTNNKGZ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(CC1)CCO |
Canonical SMILES |
CC(C)C1=CC=C(CC1)CCO |
Other CAS No. |
93941-69-6 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 4-(isopropyl)cyclohexadieneethanol and analogous compounds:
Key Findings:
Structural Impact on Reactivity: The cyclohexadiene backbone in this compound increases reactivity compared to saturated analogs like 4-isopropylcyclohexanol, making it more susceptible to oxidation or Diels-Alder reactions . Esters like 2-(4-methyl-3-cyclohexenyl)isopropyl acetate exhibit lower polarity than alcohols, enhancing their volatility for fragrance applications .
Safety and Regulatory Profiles: While 4-isopropylcyclohexanol lacks significant safety restrictions, β-methylcyclohexanethanol derivatives are subject to IFRA limits (e.g., 0.1–5% in cosmetics) due to sensitization risks . This suggests this compound may require similar precautions.
Applications: Cyclohexadieneethanol’s unsaturated structure could enhance its olfactory profile in fragrances, similar to cyclohexene derivatives used in commercial flavorings . Isopropyl alcohol’s simplicity limits its utility compared to functionalized cyclohexane/cyclohexadiene alcohols, which offer tailored steric and electronic properties .
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